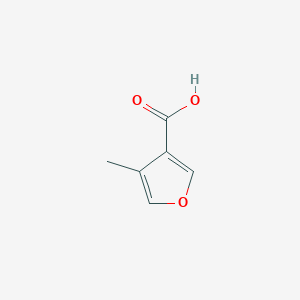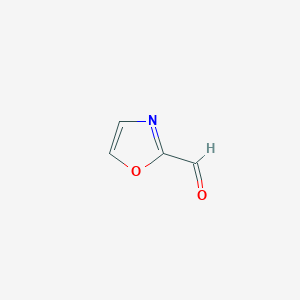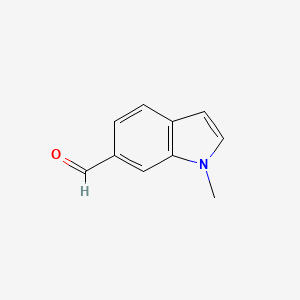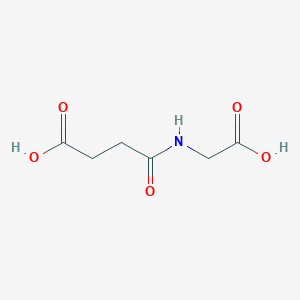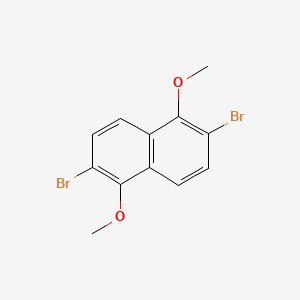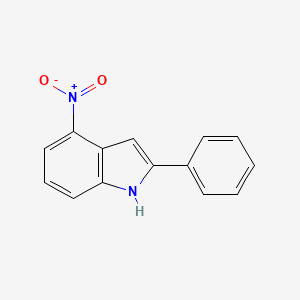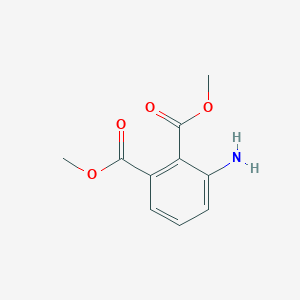
3-氨基邻苯二甲酸二甲酯
概述
描述
Dimethyl 3-aminophthalate is a compound with the molecular formula C10H11NO4 . It is also known by other names such as dimethyl 3-aminobenzene-1,2-dicarboxylate and 3-Amino-phthalic acid dimethyl ester .
Molecular Structure Analysis
The molecular weight of Dimethyl 3-aminophthalate is 209.20 g/mol . The InChI code is 1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 . The compound has a complexity of 254 .Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 3-aminophthalate are not detailed in the search results, it’s known that the compound can participate in reactions involving hydroxyl radicals . More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis
Dimethyl 3-aminophthalate has several computed properties. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . Its Rotatable Bond Count is 4 . The Topological Polar Surface Area is 78.6 Ų . The compound has a Heavy Atom Count of 15 .科学研究应用
Detection of Dimethyl Phthalate in Beverage and Drinking Water Samples
Specific Scientific Field
This application falls under the field of Analytical and Bioanalytical Chemistry .
Summary of the Application
Dimethyl 3-aminophthalate is used in a biotin–streptavidin-amplified real-time immune-PCR (BA-rt-IPCR) technique for detecting dimethyl phthalate (DMP) in beverage and drinking water samples .
Methods of Application or Experimental Procedures
In this assay, dimethyl 4-aminophthalate was selected as the optimal DMP hapten to prepare high titer of rabbit polyclonal anti-DMP antibodies (pAb-DMP). The proposed method was used to detect DMP with a linearity range from 10 to 100 ng L −1 .
Results or Outcomes
The limit of detection (LOD) was 1.98 pg L −1. The results about DMP in beverage and drinking water samples were consistent with those using gas chromatography–mass spectrometry (GC-MS), proving that the proposed immunoassay for detecting DMP in the environment was accurate, reliably rapid, and receptive .
Detection of Dimethyl Phthalate in Environment Water Samples
Specific Scientific Field
This application is also in the field of Analytical Chemistry .
Summary of the Application
An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) was developed for the detection of dimethyl phthalate (DMP) in environment water samples .
Methods of Application or Experimental Procedures
Dimethyl 4-aminophthalate (4-DMAP) was covalently attached to bovine serum albumin as immunogen by a diazotization method .
Results or Outcomes
The specific results or outcomes of this application are not provided in the source .
安全和危害
属性
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKSNHPNFHCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539363 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-aminophthalate | |
CAS RN |
34529-06-1 | |
| Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

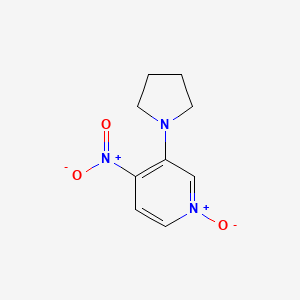
![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
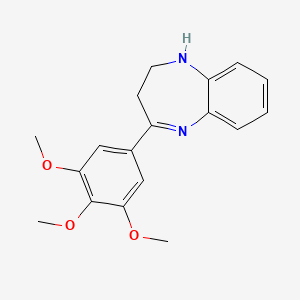
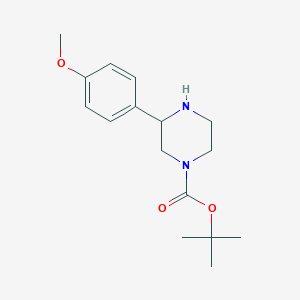
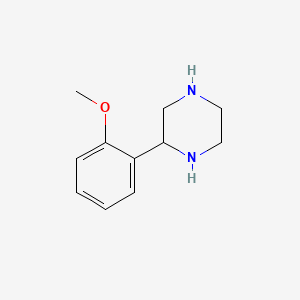
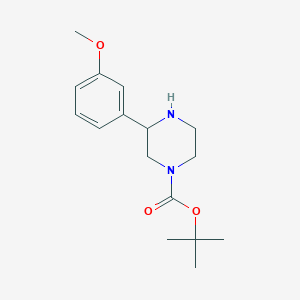
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)
